5-Bromo-3-chloro-2-fluorobenzoyl chloride
Overview
Description
5-Bromo-3-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. One common method includes the following steps:
Chlorination: Benzoyl chloride is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Bromination: The chlorinated product is then brominated using bromine in the presence of a catalyst like iron(III) bromide.
Fluorination: Finally, the brominated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as benzamides, benzyl alcohols, and benzyl thiols.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Bromo-3-chloro-2-fluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzoyl chloride depends on its application. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the formation of covalent bonds, altering the function of the biomolecule and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-fluorobenzoyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Bromo-2-fluorobenzonitrile: Another fluorinated benzoyl derivative used in organic synthesis.
1-Bromo-3-chloro-5-fluorobenzene: A related compound used as an intermediate in the synthesis of various organic molecules.
Uniqueness
5-Bromo-3-chloro-2-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIHTIMJXAWNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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